molecular formula C14H11FO B1463673 3-(3-Fluoro-4-methylphenyl)benzaldehyde CAS No. 885964-68-1

3-(3-Fluoro-4-methylphenyl)benzaldehyde

Cat. No. B1463673
M. Wt: 214.23 g/mol
InChI Key: OBYZRTOQPCEPJA-UHFFFAOYSA-N
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Description

“3-(3-Fluoro-4-methylphenyl)benzaldehyde” is a chemical compound with the molecular formula C14H11FO . It is also known as "[1,1’-Biphenyl]-4-carboxaldehyde, 2-fluoro-3’-methyl-" .


Molecular Structure Analysis

The molecular structure of “3-(3-Fluoro-4-methylphenyl)benzaldehyde” consists of a biphenyl group with a carboxaldehyde and a methyl group attached to it . The exact 3D structure may require further computational or experimental analysis.


Physical And Chemical Properties Analysis

The predicted boiling point of “3-(3-Fluoro-4-methylphenyl)benzaldehyde” is 323.2±30.0 °C and its predicted density is 1.146±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Substituent Effect Analysis A series of compounds derived from (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one were synthesized, including those related to 3-(3-Fluoro-4-methylphenyl)benzaldehyde. The synthesis involved condensation reactions and the effects of substituents on these compounds were analyzed statistically, revealing insights into the impact of different substituents on chemical properties (Balaji et al., 2015).

Chemical Reactions and Directing Groups Research highlights the role of benzaldehydes in ortho C-H methylation and fluorination reactions. The study emphasizes the use of orthanilic acids as transient directing groups, facilitating specific chemical transformations and illustrating the diverse reactivity of compounds like 3-(3-Fluoro-4-methylphenyl)benzaldehyde (Chen & Sorensen, 2018).

Fluorescence and Photophysical Characteristics

Aggregation-Induced Emission The compound 4-[bis(4-methylphenyl)amino]benzaldehyde, closely related to 3-(3-Fluoro-4-methylphenyl)benzaldehyde, demonstrated a fluorescence color change induced by morphological changes in its particles. This study showcases the compound's potential in fluorescence applications and provides a framework for understanding the photophysical behavior of similar compounds (Kurita et al., 2013).

Influence on Charge Transfer The fluorophore (2Z)-3-[4-(dimethylamino) phenyl]-2-(2-methylphenyl) prop-2-ene-nitrile (DPM) was synthesized and analyzed for its absorption and emission characteristics. This research provides insights into how the chemical structure, similar to 3-(3-Fluoro-4-methylphenyl)benzaldehyde, influences intramolecular charge transfer and photophysical properties (Asiri et al., 2015).

Applications in Polymer Synthesis and Material Science

Copolymerization and Material Characterization Studies focused on the copolymerization of novel fluoro and oxy ring-disubstituted isopropyl phenylcyanoacrylates, including those related to 3-(3-Fluoro-4-methylphenyl)benzaldehyde. These copolymers were analyzed for their structure and properties, contributing to the development of materials with specific characteristics and applications (Krause et al., 2019).

Microporous Polyaminals for Gas Adsorption Research on the synthesis of microporous polyaminal networks using monoaldehyde compounds, including 4-fluorobenzaldehyde, highlights the application of these materials in gas adsorption. The study reveals how the incorporation of fluorinated compounds can enhance the adsorption properties of these materials, relevant to compounds like 3-(3-Fluoro-4-methylphenyl)benzaldehyde (Li, Zhang, & Wang, 2016).

Safety And Hazards

The safety data sheet for a similar compound, “4-Fluoro-3-methylbenzaldehyde”, indicates that it is combustible, harmful if inhaled, and may cause skin and eye irritation . It’s important to handle such compounds with appropriate personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO/c1-10-5-6-13(8-14(10)15)12-4-2-3-11(7-12)9-16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYZRTOQPCEPJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC(=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluoro-4-methylphenyl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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